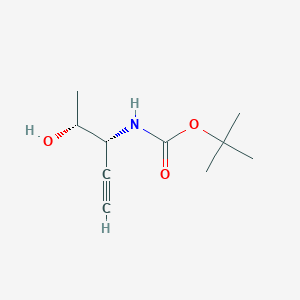

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl N-[(3R,4R)-4-hydroxypent-1-yn-3-yl]carbamate |

InChI |

InChI=1S/C10H17NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h1,7-8,12H,2-5H3,(H,11,13)/t7-,8-/m1/s1 |

InChI Key |

BDSOQCLTKQGMQG-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C#C)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C(C#C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol with structurally related compounds:

| Compound | Molecular Formula | Protecting Group | Key Substituents | Stereochemistry | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₆NO₃ | Boc | Terminal alkyne, hydroxyl | 2R,3R | Click chemistry, asymmetric synthesis |

| (2S,3R)-N-Boc-2-amino-3-phenylbutyric acid | C₁₅H₂₁NO₄ | Boc | Phenyl, carboxylic acid | 2S,3R | Peptide synthesis, enzyme inhibitors |

| (2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol | C₁₈H₁₉ClN₂O₃S | Cbz (benzyloxycarbonyl) | Chloro, phenylthio | 2S,3R | Antibacterial agents, thiol-mediated reactions |

| Fmoc-Dab(Boc)-OH | C₂₄H₂₈N₂O₆ | Boc, Fmoc | Diaminobutyric acid backbone | L-configuration | Solid-phase peptide synthesis |

| (2R,3S)-2-(N-Cbz)amino-3-hydroxy-4-butanolide | C₁₂H₁₃NO₅ | Cbz | Lactone, hydroxyl | 2R,3S | Cyclic prodrug development |

Key Observations :

- Protecting Groups: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are common amine protectors. Boc is base-labile, while Cbz requires hydrogenolysis, influencing synthetic strategies .

- Functional Groups: The terminal alkyne in this compound distinguishes it from phenyl- or thiol-containing analogs, enabling unique reactivity in azide-alkyne cycloadditions .

- Stereochemistry : The 2R,3R configuration contrasts with 2S,3R or 2R,3S stereoisomers in other compounds, affecting biological activity and chiral recognition .

Physicochemical Properties

- Solubility : The Boc group increases hydrophobicity compared to Cbz derivatives, impacting solubility in polar solvents .

- Stability : Boc-protected amines exhibit superior stability under acidic conditions compared to Cbz, which is prone to cleavage via catalytic hydrogenation .

Notes

Toxicological Data: Limited toxicological studies exist for Boc- or Cbz-protected amino alcohols. Caution is advised during handling .

Stereochemical Sensitivity: Minor stereochemical changes (e.g., 2R,3R vs. 2S,3R) drastically alter biological activity and synthetic pathways .

Preparation Methods

Boc Protection of Primary Amines

The amine group in the precursor is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A typical procedure involves dissolving the amino alcohol in tetrahydrofuran (THF) and aqueous sodium bicarbonate, followed by dropwise addition of Boc₂O at 0°C. The reaction proceeds to completion within 2–4 hours, yielding the Boc-protected intermediate.

Example Protocol

-

Reagents : Amino alcohol (1 equiv), Boc₂O (1.2 equiv), NaHCO₃ (2 equiv), THF/H₂O (4:1).

-

Conditions : 0°C → room temperature, 4 hours.

-

Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (hexane/EtOAc).

Stereoselective Formation of the Amino Alcohol Moiety

The (2R,3R) configuration is established via asymmetric reduction or chiral pool synthesis.

Asymmetric Reduction of β-Amino Ketones

Enantioselective reduction of β-amino ketones using catalysts like Corey-Bakshi-Shibata (CBS) ensures high stereochemical fidelity. For instance, 3-amino-pent-4-yn-2-one is reduced with (R)-CBS catalyst and borane-dimethyl sulfide to yield the (2R,3R)-amino alcohol.

Key Data

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 3-Amino-pent-4-yn-2-one | (R)-CBS | 85 | 98 |

Chiral Pool Synthesis from Serine Derivatives

L-Serine methyl ester serves as a starting material for installing the (2R,3R) configuration. Sequential Boc protection, DIBAL reduction to an aldehyde, and Wittig reaction introduce the alkyne.

Steps

-

Boc Protection : L-Serine methyl ester → N-Boc-L-serine methyl ester.

-

Reduction : DIBAL reduces the ester to alcohol, yielding N-Boc-3-amino-propan-2-ol.

-

Oxidation : Swern oxidation converts the alcohol to aldehyde.

-

Alkyne Introduction : Wittig reaction with formylmethylenetriphenylphosphorane forms the terminal alkyne.

Deprotection and Final Isolation

The Boc group is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.

Deprotection Protocol

-

Reagents : Boc-protected compound (1 equiv), TFA (10 equiv), CH₂Cl₂.

-

Conditions : 0°C → room temperature, 1 hour.

-

Workup : Neutralization with NaHCO₃, extraction, and solvent evaporation.

Analytical Characterization

Critical data for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ |

| [α]D²⁵ | +24.5° (c 1.0, CHCl₃) |

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H), 2.45 (m, 2H), 3.98 (dt, J = 6.2 Hz, 1H), 4.85 (d, J = 8.1 Hz, 1H), 5.21 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ 28.3 (Boc CH₃), 79.8 (C≡C), 155.2 (C=O) |

Comparative Analysis of Synthetic Routes

Route 1 : Asymmetric reduction of β-amino ketones.

-

Advantages : High enantiomeric excess (98%).

-

Limitations : Requires chiral catalysts.

Route 2 : Chiral pool synthesis from serine.

-

Advantages : Utilizes inexpensive starting materials.

Industrial-Scale Considerations

Catalytic hydrogenation and continuous flow systems improve scalability. For example, fixed-bed reactors with palladium catalysts achieve >90% conversion in Boc deprotection .

Q & A

What are the critical considerations in designing a multi-step synthesis route for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol to ensure enantiomeric purity?

Basic Research Focus

A robust synthesis route must prioritize stereochemical control, especially at the (2R,3R) chiral centers. Key steps include:

- Protection strategies : The Boc (tert-butoxycarbonyl) group is essential for amine protection during subsequent reactions. Acid-labile Boc groups are typically removed under mild acidic conditions (e.g., TFA) to avoid side reactions .

- Alkyne stability : The pent-4-yne moiety is sensitive to oxidation and unintended cycloadditions. Inert atmospheres (N₂/Ar) and low-temperature conditions are recommended during alkyne-involving steps .

- Purification : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for isolating enantiomerically pure intermediates. Polar solvents like acetonitrile/water mixtures enhance resolution .

How can researchers resolve contradictions between computational predictions and experimental NMR data for the stereochemical configuration of this compound?

Advanced Research Focus

Discrepancies between predicted and observed stereochemistry often arise from dynamic effects (e.g., rotational barriers) or solvent-dependent conformational changes. Methodological solutions include:

- NOESY/ROESY NMR : These experiments identify through-space proton-proton interactions to confirm spatial arrangements of substituents .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity crystalline material .

- DFT calculations : Refine computational models by incorporating solvent effects (e.g., DMSO or chloroform) and Boltzmann-weighted conformational ensembles .

What methodological approaches are recommended for the selective deprotection of the Boc group in this compound without affecting the alkyne moiety?

Basic Research Focus

The Boc group is selectively cleaved under acidic conditions, but the alkyne’s reactivity necessitates careful optimization:

- TFA/DCM (1:4 v/v) : A 30-minute treatment at 0°C effectively removes Boc while minimizing alkyne protonation or polymerization .

- Scavengers : Additives like triisopropylsilane (TIS) suppress side reactions by sequestering carbocation intermediates formed during deprotection .

- Monitoring : Use TLC (Rf shift) or in-situ IR to track Boc removal (disappearance of carbonyl stretch at ~1680 cm⁻¹) .

How does the presence of the pent-4-yne moiety influence the reactivity of this compound in click chemistry applications, and what experimental validations are required?

Advanced Research Focus

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but steric and electronic factors must be addressed:

- Catalyst optimization : Use CuI with TBTA (tris(benzyltriazolylmethyl)amine) to enhance reaction rates in polar solvents (e.g., DMF/H₂O) .

- Kinetic studies : Monitor reaction progress via ¹H NMR (disappearance of alkyne proton at δ ~2.5 ppm) or fluorescence assays for triazole formation .

- Post-reaction analysis : HRMS and 2D NMR confirm regioselectivity and rule out alkyne homocoupling byproducts .

What advanced chromatographic techniques are optimal for separating diastereomeric byproducts formed during the synthesis of this compound?

Advanced Research Focus

Diastereomers arising from incomplete stereochemical control require high-resolution separation:

- Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA gradients for baseline resolution .

- SFC with CO₂/co-solvent systems : Superior to HPLC for speed and efficiency; modifiers like methanol or ethanol enhance selectivity .

- Coupled techniques : LC-MS or LC-NMR identifies and quantifies diastereomers in real-time, enabling rapid process optimization .

How can researchers mitigate racemization during the coupling of this compound to peptide scaffolds?

Advanced Research Focus

Racemization at the α-carbon is a major challenge in peptide synthesis. Strategies include:

- Activation methods : Use HATU or COMU instead of EDCl/HOBt to minimize base-induced epimerization .

- Low-temperature coupling : Conduct reactions at -20°C in DMF or DCM to suppress enolization .

- Chiral integrity assays : Marfey’s reagent derivatization followed by HPLC quantifies enantiomeric excess (ee) post-coupling .

What spectroscopic techniques are most effective for characterizing the conformational dynamics of this compound in solution?

Basic Research Focus

Dynamic NMR and computational modeling are key:

- VT-NMR (Variable Temperature) : Identifies rotameric equilibria by observing coalescence of proton signals at elevated temperatures .

- DFT-MD simulations : Predict low-energy conformers and compare with experimental NOE data .

- IR spectroscopy : Detects hydrogen-bonding interactions involving the hydroxyl and Boc groups, which stabilize specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.